

Application Notes and Protocols for UBP316 in GluK1 Receptor Blockade

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Compound of Interest				
Compound Name:	UBP316			
Cat. No.:	B7909889	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of **UBP316**, a potent and selective antagonist of the GluK1 (GluR5) kainate receptor. This document is intended to guide researchers in effectively utilizing **UBP316** for in vitro and ex vivo studies involving the blockade of GluK1 receptor activity.

Introduction to UBP316

UBP316, also known as ACET, is a highly potent and selective competitive antagonist for the GluK1 subunit of the kainate receptor. Its high affinity and selectivity make it an invaluable tool for isolating and studying the physiological and pathological roles of GluK1-containing receptors in the central nervous system. **UBP316** has been shown to be effective in blocking both ionotropic and metabotropic signaling pathways mediated by GluK1.

Quantitative Data: Antagonist Potency

The following table summarizes the antagonist potency of **UBP316** and other relevant compounds at kainate receptor subunits. This data is crucial for determining the appropriate working concentrations for various experimental paradigms.



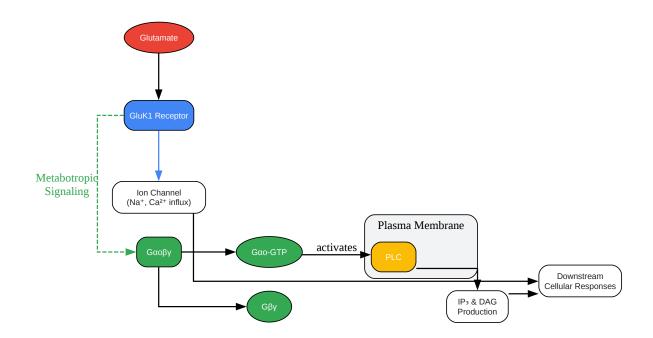
Compound	Receptor Target	Antagonist Potency	Notes
UBP316 (ACET)	GluK1 (GluR5)	Kb = 1.4 nM	Highly potent and selective.[1]
UBP316 (ACET)	Recombinant human GLUK5	KB = 7 ± 1 nM	
UBP316 (ACET)	Recombinant human GLUK5/GLUK2	KB = 5 ± 1 nM	_
UBP316 (ACET)	GLUA2, GLUK6, or GLUK6/GLUK2	IC50 > 100 μM	Demonstrates high selectivity.
UBP310	Native KAR-EPSCs	IC50 ≈ 250 nM	Blocks postsynaptic kainate receptors.
UBP310	Recombinant GluK3	IC50 = 4.0 μM	

Order of Potency for Inhibiting Isolated KAR-EPSCs: UBP302 < UBP316 < UBP310.

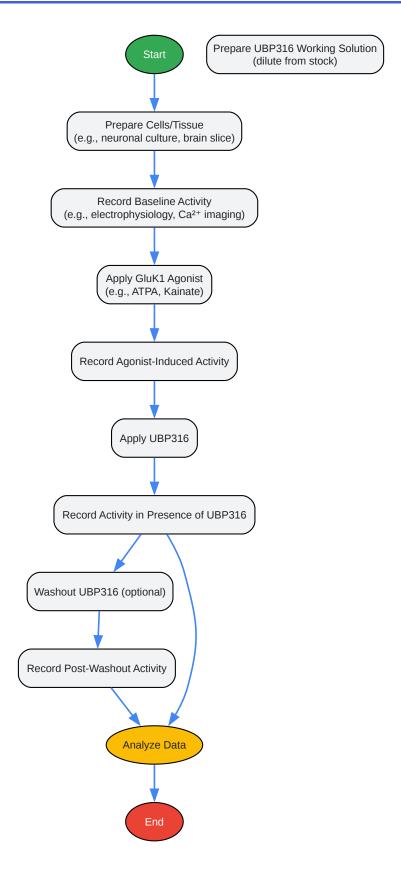
Signaling Pathways of GluK1 Receptors

GluK1-containing kainate receptors exhibit dual signaling capabilities. They function as ligand-gated ion channels (ionotropic signaling) mediating excitatory neurotransmission. Additionally, they can activate G-protein signaling cascades (metabotropic signaling) independent of their ion channel function.[2][3] This non-canonical pathway involves the activation of the Gαo subunit of heterotrimeric G-proteins, leading to the activation of Phospholipase C (PLC).[2]









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